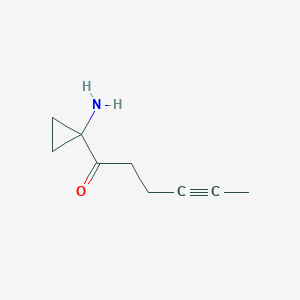
1-(1-Aminocyclopropyl)hex-4-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminocyclopropyl)hex-4-yn-1-one is a chemical compound with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol . This compound is characterized by the presence of an aminocyclopropyl group attached to a hexynone backbone, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(1-Aminocyclopropyl)hex-4-yn-1-one typically involves the following steps:
Alkyne Formation: The hex-4-yn-1-one backbone is formed through alkyne synthesis methods, such as the Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst.
Final Assembly: The final step involves the coupling of the aminocyclopropyl group with the hex-4-yn-1-one backbone under suitable reaction conditions.
Chemical Reactions Analysis
1-(1-Aminocyclopropyl)hex-4-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aminocyclopropyl group, where nucleophiles such as halides or alkoxides replace the amino group.
Scientific Research Applications
1-(1-Aminocyclopropyl)hex-4-yn-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclopropyl)hex-4-yn-1-one involves its interaction with specific molecular targets and pathways. The aminocyclopropyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The alkyne group can undergo addition reactions, forming covalent bonds with target molecules and altering their function .
Comparison with Similar Compounds
1-(1-Aminocyclopropyl)hex-4-yn-1-one can be compared with other similar compounds, such as:
1-(1-Aminocyclopropyl)but-3-yn-1-one: This compound has a shorter alkyne backbone, leading to different chemical and biological properties.
1-(1-Aminocyclopropyl)pent-4-yn-1-one: This compound has a similar structure but with a different length of the alkyne chain, affecting its reactivity and applications.
1-(1-Aminocyclopropyl)hex-5-yn-1-one:
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(1-aminocyclopropyl)hex-4-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-2-3-4-5-8(11)9(10)6-7-9/h4-7,10H2,1H3 |
InChI Key |
LIVWXCMURSGHMB-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCC(=O)C1(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


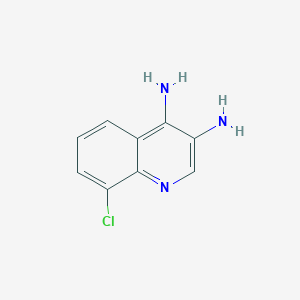
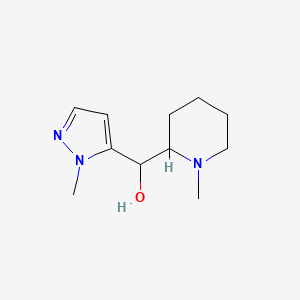
![3-{[1-(Chloromethyl)cyclopropyl]methyl}oxolane](/img/structure/B13216982.png)
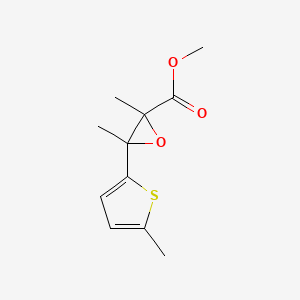
![7-(Aminomethyl)-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B13217004.png)
![(Cyclopropylmethyl)[(2-nitrophenyl)methyl]amine](/img/structure/B13217012.png)
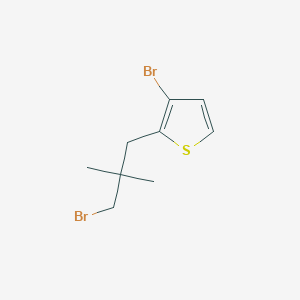
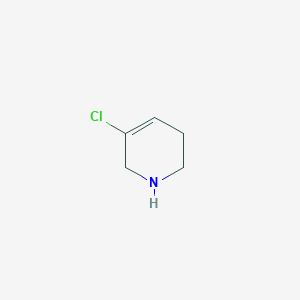
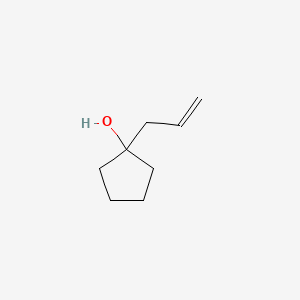
![1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)cyclobutan-1-ol](/img/structure/B13217032.png)
amine](/img/structure/B13217036.png)
![N-[(4-Bromothiophen-3-yl)methyl]aniline](/img/structure/B13217042.png)
![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclohexane-1-carbonitrile](/img/structure/B13217052.png)
![3-(Pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13217058.png)
